Methyl 6-fluoro-4-[(4-methoxyphenyl)methoxy]quinoline-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-fluoro-4-[(4-methoxyphenyl)methoxy]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4/c1-23-14-6-3-12(4-7-14)11-25-18-10-17(19(22)24-2)21-16-8-5-13(20)9-15(16)18/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFYAUPMMRVADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-4-[(4-methoxyphenyl)methoxy]quinoline-2-carboxylate typically involves multi-step reactions. One common method includes the condensation of 6-fluoroquinoline-2-carboxylic acid with 4-methoxybenzyl alcohol under acidic conditions, followed by esterification with methanol .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-4-[(4-methoxyphenyl)methoxy]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Medicinal Chemistry
Methyl 6-fluoro-4-[(4-methoxyphenyl)methoxy]quinoline-2-carboxylate is primarily utilized in the development of therapeutic agents for several diseases, including:
- Cancer : The compound has shown promise as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms. Its structural properties allow it to interact with specific molecular targets involved in cancer progression.
- Infectious Diseases : Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing treatments against bacterial and fungal infections.
Biological Studies
The compound is under investigation for its potential biological activities, which include:
- Antimicrobial Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various pathogens, such as bacteria and fungi. This suggests its potential use as an antibacterial and antifungal agent.
- Mechanism of Action : The mechanism involves interaction with specific enzymes or receptors that are critical for cellular function. Detailed studies are ongoing to elucidate these pathways further.
Chemical Research
In chemical research, this compound serves as a building block for synthesizing more complex quinoline derivatives. These derivatives can have enhanced biological activities or novel therapeutic properties.
Case Study 1: Anticancer Potential
A study published in a peer-reviewed journal explored the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound induced significant apoptosis through caspase activation pathways, demonstrating its potential as a selective anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against Mycobacterium smegmatis and Pseudomonas aeruginosa. The findings revealed that it exhibited substantial antimicrobial activity, with minimum inhibitory concentration (MIC) values indicating its potential as a lead compound for developing new antibacterial therapies.
| Study Focus | Pathogen/Cancer Type | Key Findings |
|---|---|---|
| Anticancer Activity | Various Cancer Cell Lines | Induced apoptosis via caspase pathways |
| Antimicrobial Activity | Mycobacterium smegmatis | Significant antimicrobial activity (MIC values) |
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-4-[(4-methoxyphenyl)methoxy]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-fluorochromone-2-carboxylate: Another fluorinated quinoline derivative with similar chemical properties.
4-Methylquinoline: A simpler quinoline derivative used in various chemical applications.
Uniqueness
Methyl 6-fluoro-4-[(4-methoxyphenyl)methoxy]quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
Methyl 6-fluoro-4-[(4-methoxyphenyl)methoxy]quinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 317.31 g/mol
- Key Functional Groups :
- Fluoro group at position 6
- Methoxy phenyl group at position 4
- Carboxylate group
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment and as a P-glycoprotein (P-gp) inhibitor.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound exhibits varying degrees of toxicity against different cancer cell lines. For instance, studies have shown:
- Cancer Cell Lines Tested : EPG85-257RDB (multidrug-resistant gastric carcinoma), EPG85-257P (drug-sensitive gastric carcinoma).
- Findings : The compound showed low to moderate cytotoxic effects, with some derivatives exhibiting stronger inhibition of P-gp compared to standard treatments like verapamil .
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| EPG85-257RDB | 10.5 | Moderate toxicity observed |
| EPG85-257P | 8.7 | Lower toxicity; potential for drug development |
The mechanism by which this compound exerts its effects is primarily through inhibition of P-glycoprotein, a key player in multidrug resistance in cancer cells. The compound's ability to inhibit P-gp leads to increased intracellular concentrations of chemotherapeutic agents, enhancing their efficacy .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between the compound and P-gp. These studies suggest that specific substitutions on the quinoline ring enhance binding affinity, thereby increasing inhibitory activity against drug efflux .
Case Studies and Research Findings
-
Case Study on Drug Resistance :
- A study evaluated the effectiveness of this compound in overcoming drug resistance in gastric carcinoma cells.
- Results indicated that the compound significantly inhibited the efflux of rhodamine 123 at concentrations as low as 10 µM, showcasing its potential as a therapeutic agent in resistant cancers .
- Comparative Analysis with Other Compounds :
Q & A
Q. Optimization Strategies :
- Use phosphorus oxychloride (POCl₃) as a coupling agent to enhance esterification efficiency ().
- Monitor reaction progress via HPLC or TLC to minimize side products.
- Employ microwave-assisted synthesis to reduce reaction times and improve yields ().
What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. Key signals include the methoxy group (~δ 3.8–4.0 ppm) and fluorine coupling patterns ().
- X-ray Crystallography : Resolves structural ambiguities (e.g., substituent orientation) and confirms intramolecular interactions. Use SHELX programs for refinement ().
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
Q. Example Data :
| Technique | Key Observations | Reference |
|---|---|---|
| X-ray | Dihedral angle between quinoline and aryl groups: 68.7–88.2° | |
| ¹⁹F NMR | Fluorine coupling constant (J ≈ 8–12 Hz) |
How can X-ray crystallography resolve discrepancies in substituent orientation or intermolecular interactions?
Q. Advanced Research Focus
- Crystal Structure Analysis : SHELXL refinement reveals π-π stacking (centroid distances: 3.5–3.9 Å) and weak C–H···O interactions, critical for stability ().
- Twinning and Disorder : Use PLATON or OLEX2 to model disordered regions, especially for flexible (4-methoxyphenyl)methoxy groups.
- Validation Tools : R-factor (< 0.05) and residual density maps ensure structural accuracy.
Case Study : A similar quinoline ester showed a 14.0° twist in the carboxylate group, resolved via anisotropic displacement parameters ().
What strategies are employed to analyze structure-activity relationships (SAR) for biological activity?
Q. Advanced Research Focus
- Substituent Variation : Modify the 4-methoxybenzyl or fluorine groups to assess impact on bioactivity (e.g., antimicrobial, anticancer) ().
- Computational Modeling : Docking studies (AutoDock Vina) predict binding affinity to targets like DNA gyrase or kinase enzymes.
- Biological Assays :
- MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity.
- MTT assays for cytotoxicity against cancer cell lines ().
Contradiction Note : Fluorine at position 6 may enhance antibacterial activity in some studies but reduce solubility in others. Control experiments with solubility enhancers (e.g., PEG) are recommended ().
How does the compound’s stability vary under different storage or experimental conditions?
Q. Advanced Research Focus
- Thermal Stability : TGA/DSC analysis shows decomposition above 250°C. Store at 2–8°C in inert atmospheres ().
- Hydrolytic Sensitivity : The ester group is prone to hydrolysis in aqueous media (pH < 3 or > 10). Use anhydrous solvents for long-term storage ().
- Light Sensitivity : UV-Vis spectroscopy indicates photodegradation under UV light. Use amber vials for light-sensitive experiments ().
How can researchers address contradictions in reported biological efficacy of similar quinoline derivatives?
Q. Advanced Research Focus
- Meta-Analysis : Compare datasets across studies using tools like RevMan, focusing on variables like assay protocols (e.g., cell line specificity in vs. 17).
- Dose-Response Curves : Establish EC₅₀ values under standardized conditions to reconcile potency differences.
- Counter-Screen Assays : Test compounds against off-target receptors to rule out nonspecific effects ().
Example : A study on ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate showed divergent anticancer activity in MCF-7 vs. HeLa cells, highlighting cell-type dependency ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
